molecular formula C8H7F2N3 B14049785 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine

Cat. No.: B14049785
M. Wt: 183.16 g/mol
InChI Key: DEEMPRBQZKDMDP-UHFFFAOYSA-N
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Description

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H7F2N3. It is characterized by the presence of a cyano group, a difluoromethyl group, and a hydrazine moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine typically involves the reaction of 3-cyano-5-(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and difluoromethyl groups contribute to its reactivity and binding affinity. The hydrazine moiety can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyano-5-(trifluoromethyl)phenyl)hydrazine
  • 1-(3-Cyano-5-(methyl)phenyl)hydrazine
  • 1-(3-Cyano-5-(chloromethyl)phenyl)hydrazine

Uniqueness

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to its analogs with different substituents .

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

3-(difluoromethyl)-5-hydrazinylbenzonitrile

InChI

InChI=1S/C8H7F2N3/c9-8(10)6-1-5(4-11)2-7(3-6)13-12/h1-3,8,13H,12H2

InChI Key

DEEMPRBQZKDMDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)NN)C#N

Origin of Product

United States

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